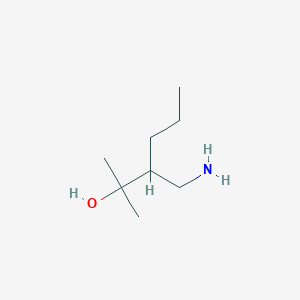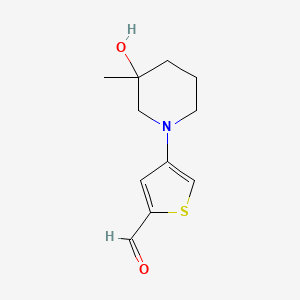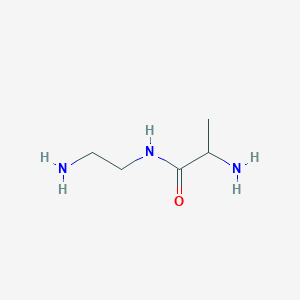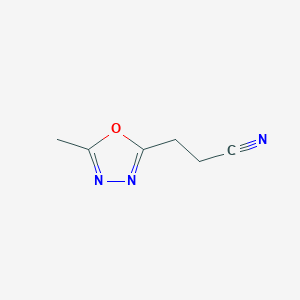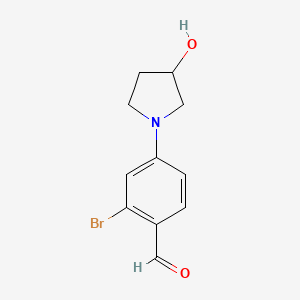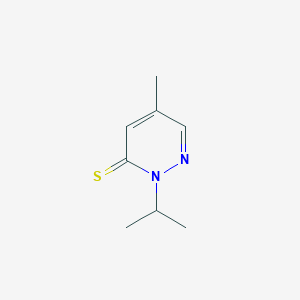
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione is a heterocyclic compound that belongs to the class of pyridazines. This compound is characterized by a pyridazine ring with a thione group at the third position, a methyl group at the fifth position, and an isopropyl group at the second position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by the introduction of sulfur to form the thione group. The reaction conditions often require the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and thione formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: Electrophilic substitution reactions can occur at the methyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
相似化合物的比较
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: A phenolic compound with similar substituents but different core structure.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: A compound with a cyclohexyl ring and similar substituents.
Uniqueness
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione is unique due to its pyridazine core and thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C8H12N2S |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
5-methyl-2-propan-2-ylpyridazine-3-thione |
InChI |
InChI=1S/C8H12N2S/c1-6(2)10-8(11)4-7(3)5-9-10/h4-6H,1-3H3 |
InChI 键 |
YDUGZHVSOZEYEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)N(N=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
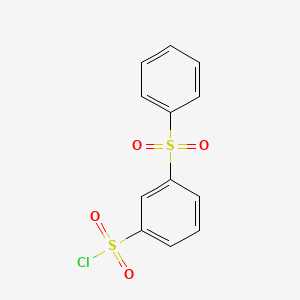
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
